5-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide
Description
This compound features a benzo[b]thiophene core substituted with a fluorine atom at the 5-position and a carboxamide group at the 2-position. The carboxamide nitrogen is linked to a pyrrolidin-3-yl moiety, which is further substituted at the 1-position with a thiazol-2-yl heterocycle. The pyrrolidine ring introduces conformational flexibility, which may influence binding affinity and pharmacokinetic properties .
Properties
IUPAC Name |
5-fluoro-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3OS2/c17-11-1-2-13-10(7-11)8-14(23-13)15(21)19-12-3-5-20(9-12)16-18-4-6-22-16/h1-2,4,6-8,12H,3,5,9H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFSRULOWDBIRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC3=C(S2)C=CC(=C3)F)C4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[b]thiophene core, followed by the introduction of the fluorine atom and the thiazole-pyrrolidine moiety. Common reagents used in these reactions include halogenating agents, coupling reagents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.
Substitution: Replacement of one functional group with another, which can be facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
Structural Formula
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiophene and thiazole moieties. The synthesis of 5-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide has been linked to significant cytotoxic effects against various cancer cell lines.
Case Study:
A study evaluated the in vitro cytotoxicity of this compound against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines. The results indicated that the compound exhibits potent anticancer activity, comparable to standard chemotherapeutic agents like cisplatin .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens. The presence of both thiazole and thiophene in its structure is believed to enhance its interaction with microbial targets.
Research Findings:
In vitro studies have demonstrated that derivatives of thiophene and thiazole exhibit significant antibacterial and antifungal activities. The specific compound under discussion has been tested against various microbial strains, showing efficacy that warrants further investigation for potential therapeutic use .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been explored, particularly in the context of cancer treatment and infectious diseases. The mechanism involves binding to active sites of enzymes crucial for cell proliferation or pathogen survival.
Example:
Molecular docking studies have indicated that this compound can effectively bind to dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis. This binding suggests potential as an antitumor agent by disrupting cellular replication processes .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity | Enzyme Inhibition |
|---|---|---|---|---|
| This compound | Structure | High | Moderate | Yes |
| 5-Thiophen-2-yl-1,3,4-thiadiazole derivatives | Structure | Moderate | High | No |
| 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines | Structure | Low | Moderate | Yes |
Mechanism of Action
The mechanism of action of 5-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent physiological responses.
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share key structural motifs with the target molecule, enabling comparative analysis:
Table 1: Structural Comparison of Key Compounds
Key Comparative Insights
Electron Effects and Bioactivity
- The target compound ’s 5-fluoro group on benzo[b]thiophene enhances electron-withdrawing properties compared to Compound 17 ’s nitro group on thiophene. Nitro groups are stronger electron-withdrawers but may confer higher reactivity or toxicity, whereas fluorine improves metabolic stability .
- The thiazol-2-yl group in the target compound and 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide facilitates hydrogen bonding, critical for target engagement.
Conformational Flexibility
- The pyrrolidine ring in the target compound allows pseudorotation, a property analyzed via puckering coordinates . This flexibility contrasts with rigid planar structures like Compound 17 ’s pyridin-3-yl-thiazol-2-amine, which may limit adaptability in binding pockets.
Physicochemical Properties
- Alkyl substituents (e.g., 5-ethyl-4-methyl in ) increase lipophilicity compared to the target’s fluoro group, which balances hydrophobicity and polarity. The oxo group in ’s pyrrolidine may improve aqueous solubility but reduce membrane permeability.
Research Findings and Gaps
- Compound 17’s antibacterial activity suggests carboxamides with heteroaromatic cores and electron-withdrawing substituents are promising scaffolds .
- Crystallographic studies on 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide provide insights into bond angles and packing, which could guide optimization of the target’s benzo[b]thiophene core.
- The absence of biological data for 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide highlights a need for further testing to evaluate thiadiazole vs. thiazole effects.
Biological Activity
5-Fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features several key structural components:
- Fluorine Atom : Enhances lipophilicity and biological activity.
- Thiazole Ring : Known for its role in various pharmacological activities.
- Pyrrolidine Moiety : Contributes to the compound's interaction with biological targets.
The molecular formula of the compound is with a molecular weight of approximately 315.37 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways. Studies indicate that it may act as a reversible or irreversible inhibitor of certain enzymes, particularly those involved in lipid metabolism and cancer cell proliferation.
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit monoacylglycerol lipase (MAGL), an enzyme implicated in endocannabinoid degradation, which may contribute to its therapeutic effects in pain management and inflammation .
- Antitumor Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest .
Table 1: Summary of Biological Activities
Structure-Activity Relationship (SAR)
Research into SAR indicates that modifications to the thiazole and pyrrolidine moieties can significantly affect the biological potency of the compound:
- Thiazole Substituents : Variations in the thiazole ring can alter binding affinity and selectivity for target proteins.
- Pyrrolidine Modifications : The presence of electron-donating groups on the pyrrolidine enhances cytotoxicity against cancer cells .
Case Study 1: Anticancer Potential
A study investigating the anticancer properties of thiazole derivatives found that compounds similar to this compound exhibited significant activity against multiple cancer cell lines, including A431 and U251. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
Case Study 2: Neuropharmacological Effects
Another study explored the neuropharmacological effects of similar compounds, revealing their potential as therapeutic agents for neurodegenerative diseases by modulating endocannabinoid signaling pathways .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing 5-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with fluorinated benzo[b]thiophene-2-carboxylic acid. Activate the carboxylic acid using coupling agents like EDCI/HOBt.
- Step 2 : React with 1-(thiazol-2-yl)pyrrolidin-3-amine under inert conditions (N₂ atmosphere) in DMF or DCM.
- Optimization : Adjust stoichiometry (1:1.2 molar ratio of acid to amine), reflux at 80°C for 12–16 hours, and monitor via TLC. Use column chromatography (silica gel, EtOAc/hexane gradient) for purification.
- Yield Improvement : Pre-activate the carboxylic acid with CDI (1,1'-carbonyldiimidazole) to reduce side reactions .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Techniques :
- ¹H/¹³C NMR : Confirm regiochemistry of the fluorine atom (δ ~110–120 ppm for C-F in ¹³C) and pyrrolidine-thiazole linkage (e.g., NH resonance at δ ~8–9 ppm) .
- IR Spectroscopy : Verify carboxamide C=O stretch (~1650–1680 cm⁻¹) and absence of unreacted acid (–COOH, ~1700 cm⁻¹).
- HPLC-MS : Use C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺) .
Advanced Research Questions
Q. How can researchers evaluate the compound’s blood-brain barrier (BBB) permeability and susceptibility to efflux transporters like P-glycoprotein (P-gp)?
- Experimental Design :
- In Vitro Models : Use Caco-2 or MDCK-MDR1 cell monolayers. Measure apparent permeability (Papp) in apical-to-basal (A→B) and basal-to-apical (B→A) directions. Calculate efflux ratio (ER = Papp(B→A)/Papp(A→B)); ER >2 indicates P-gp substrate activity .
- In Vivo PK Studies : Administer the compound intravenously/orally to rodents. Measure brain-to-plasma ratio (Kp) via LC-MS. Co-administer P-gp inhibitors (e.g., verapamil) to assess efflux impact .
Q. What strategies are effective for establishing structure-activity relationships (SAR) to enhance anticancer activity while reducing off-target effects?
- Methodology :
- SAR Probes : Synthesize analogs with modifications to:
- Thiazole ring : Replace with oxazole or pyridine.
- Pyrrolidine substituents : Introduce methyl/ethyl groups to alter steric bulk.
- Assays :
- In Vitro Cytotoxicity : Screen against NCI-60 cancer cell lines. Compare IC50 values.
- Target Engagement : Use kinase profiling panels or thermal shift assays to identify binding targets.
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with oncogenic targets (e.g., EGFR, BRAF) .
Q. What in vivo models are suitable for assessing neuroprotective or procognitive effects of this compound?
- Models :
- Morris Water Maze : Test spatial memory improvement in rodents with induced cognitive deficits (e.g., scopolamine-treated mice).
- Fear Conditioning : Evaluate associative learning in transgenic Alzheimer’s models (e.g., APP/PS1 mice).
- Neuroinflammation Models : Administer LPS-induced neuroinflammation and measure cytokine levels (IL-6, TNF-α) in brain homogenates.
- Dosing : Use low doses (0.1–1 mg/kg) based on precedent from structurally related procognitive compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
